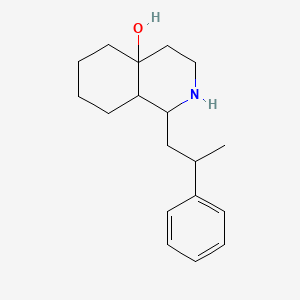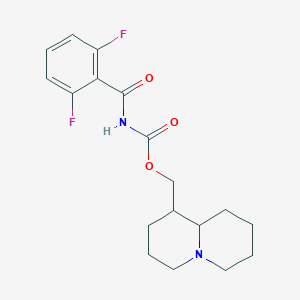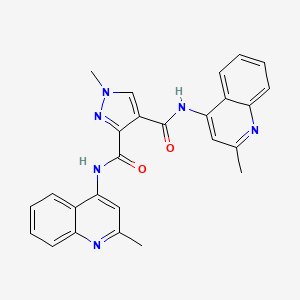
1-(2-phenylpropyl)octahydro-4a(2H)-isoquinolinol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-phenylpropyl)octahydro-4a(2H)-isoquinolinol, also known as (+)-N-allylnormetazocine (NANM), is a synthetic opioid-like compound that has been extensively studied for its potential therapeutic applications. Its unique chemical structure and pharmacological properties make it a promising candidate for the treatment of various medical conditions.
作用机制
1-(2-phenylpropyl)octahydro-4a(2H)-isoquinolinol acts on the central nervous system by binding to the sigma-1 receptor. This receptor is involved in various physiological processes, including pain perception, mood regulation, and memory formation. The binding of 1-(2-phenylpropyl)octahydro-4a(2H)-isoquinolinol to the sigma-1 receptor leads to the modulation of various neurotransmitter systems, including dopamine, serotonin, and glutamate. This modulation results in the compound's analgesic, anti-inflammatory, and antidepressant effects.
Biochemical and Physiological Effects:
1-(2-phenylpropyl)octahydro-4a(2H)-isoquinolinol has been shown to have various biochemical and physiological effects. In animal models, the compound has been shown to reduce pain sensitivity, inflammation, and depressive behavior. It has also been shown to improve cognitive function and memory. Additionally, the compound has been shown to modulate the release of various neurotransmitters, including dopamine, serotonin, and glutamate.
实验室实验的优点和局限性
One advantage of using 1-(2-phenylpropyl)octahydro-4a(2H)-isoquinolinol in lab experiments is its unique pharmacological profile. The compound has been shown to have analgesic, anti-inflammatory, and antidepressant effects, making it a promising candidate for the treatment of various medical conditions. Additionally, the compound's mechanism of action is well understood, making it easier to design experiments to investigate its effects.
One limitation of using 1-(2-phenylpropyl)octahydro-4a(2H)-isoquinolinol in lab experiments is its potential for abuse. The compound has opioid-like effects, making it potentially addictive. Additionally, the compound's pharmacokinetic properties make it difficult to administer in vivo, as it has a short half-life and is rapidly metabolized.
未来方向
There are several future directions for the study of 1-(2-phenylpropyl)octahydro-4a(2H)-isoquinolinol. One direction is the investigation of the compound's potential use in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease. Another direction is the investigation of the compound's potential use in the treatment of drug addiction and withdrawal symptoms. Additionally, the development of more potent and selective sigma-1 receptor agonists could lead to the development of new therapeutic agents with improved pharmacological properties. Finally, the investigation of the compound's potential side effects and toxicity is necessary for its safe use in humans.
合成方法
The synthesis of 1-(2-phenylpropyl)octahydro-4a(2H)-isoquinolinol involves the reduction of the ketone group of the corresponding ketone derivative with sodium borohydride. This reaction yields a racemic mixture of the compound, which can be separated into its enantiomers using chiral chromatography. The synthesis method has been optimized to produce high yields of the compound with high purity.
科学研究应用
1-(2-phenylpropyl)octahydro-4a(2H)-isoquinolinol has been extensively studied for its potential therapeutic applications. It has been shown to have analgesic, anti-inflammatory, and antidepressant effects in animal models. The compound has also been investigated for its potential use in the treatment of drug addiction and withdrawal symptoms. Additionally, it has been studied for its potential use in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease.
属性
IUPAC Name |
1-(2-phenylpropyl)-2,3,4,5,6,7,8,8a-octahydro-1H-isoquinolin-4a-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO/c1-14(15-7-3-2-4-8-15)13-17-16-9-5-6-10-18(16,20)11-12-19-17/h2-4,7-8,14,16-17,19-20H,5-6,9-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIYCDSVCTRYFJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1C2CCCCC2(CCN1)O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2-{[2-(4-fluorophenyl)-1-pyrrolidinyl]carbonyl}-2,3-dihydro-1H-inden-2-yl)dimethylamine](/img/structure/B5968664.png)
![7-cyclohexyl-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B5968676.png)
![N-(3-ethoxypropyl)-2-{1-[(2E)-3-(2-methoxyphenyl)-2-propen-1-yl]-3-oxo-2-piperazinyl}acetamide](/img/structure/B5968682.png)
![1-[(3,5-dimethylphenoxy)acetyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B5968690.png)
![N-{[3-(4-chlorophenyl)-1H-pyrazol-4-yl]methyl}-1-(2-fluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine](/img/structure/B5968708.png)

![2-hydroxybenzaldehyde {4-(4-benzyl-1-piperidinyl)-6-[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}hydrazone](/img/structure/B5968719.png)


![1-benzyl-N-[1-(3,4-dimethylphenyl)ethyl]-4-piperidinecarboxamide](/img/structure/B5968733.png)
![3-{[benzyl(2-hydroxyethyl)amino]methyl}-N-butyl-N-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5968739.png)


![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-(4-isobutylbenzyl)-3-piperidinamine](/img/structure/B5968758.png)